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Compound of Interest

Compound Name:
Pyridinium, 4-

(methoxycarbonyl)-1-methyl-

Cat. No.: B188537 Get Quote

An In-depth Technical Guide to Pyridinium, 4-
(methoxycarbonyl)-1-methyl-
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and analysis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium salt

derived from the pyridine family. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals in the field of drug development and organic

chemistry. While detailed experimental spectral and biological activity data for this specific

compound are not readily available in the public domain, this guide furnishes a robust

foundation of its chemical properties, a detailed synthesis protocol, and contextual information

based on related pyridinium compounds.

Chemical Structure and Properties
Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a quaternary ammonium salt. The core of its

structure is a pyridine ring, where the nitrogen atom is quaternized by a methyl group, resulting

in a positively charged pyridinium cation. A methoxycarbonyl group is attached at the 4-position
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of the pyridine ring. The positive charge of the pyridinium cation is balanced by a counter-ion,

typically iodide, resulting from its synthesis.

Chemical Structure:

Table 1: Chemical and Physical Properties

Property Value Reference(s)

IUPAC Name

Pyridinium, 4-

(methoxycarbonyl)-1-methyl-,

iodide

CAS Number 7630-02-6

Molecular Formula C₈H₁₀INO₂

Molecular Weight 279.08 g/mol

Melting Point 183.5-186 °C (decomposes)

Canonical SMILES
C[N+]1=CC=C(C=C1)C(=O)O

C.[I-]

Synthesis
The primary method for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide

is through the Menschutkin reaction. This reaction involves the quaternization of a tertiary

amine, in this case, methyl isonicotinate (4-(methoxycarbonyl)pyridine), with an alkyl halide,

methyl iodide. The reaction is typically carried out in a polar solvent, such as methanol, and is

facilitated by refluxing the reaction mixture.

Experimental Protocol: Synthesis of Pyridinium, 4-
(methoxycarbonyl)-1-methyl-, iodide
The following protocol is a detailed methodology for the synthesis of the title compound:

Materials:
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Methyl isonicotinate

Methyl iodide

Methanol

Diethyl ether

Round-bottom flask

Reflux condenser

Stirring apparatus

Filtration apparatus

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

methyl isonicotinate in methanol.

To this solution, add methyl iodide.

The resulting solution is stirred and heated to reflux for a period of 5 hours.

After the reflux period, the mixture is allowed to cool to room temperature.

The precipitated product is collected by filtration.

The collected solid is washed with diethyl ether to remove any unreacted starting materials.

The final product is dried to yield Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve

[label="Dissolve Methyl Isonicotinate\nin Methanol"]; add_MeI [label="Add Methyl Iodide"];

reflux [label="Reflux for 5 hours"]; cool [label="Cool to Room Temperature"]; filter [label="Filter

the Precipitate"]; wash [label="Wash with Diethyl Ether"]; dry [label="Dry the Product"];
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end_product [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve

[label="Dissolve Methyl Isonicotinate\nin Methanol"]; add_MeI [label="Add Methyl Iodide"];

reflux [label="Reflux for 5 hours"]; cool [label="Cool to Room Temperature"]; filter [label="Filter

the Precipitate"]; wash [label="Wash with Diethyl Ether"]; dry [label="Dry the Product"];

end_product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants methyl_isonicotinate [label="Methyl Isonicotinate\n(Tertiary Amine)"];

methyl_iodide [label="Methyl Iodide\n(Alkyl Halide)"];

// Transition State transition_state [label="Transition State\n(SN2)", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"];

// Product product [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide\n(Quaternary

Ammonium Salt)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges methyl_isonicotinate -> transition_state; methyl_iodide -> transition_state;

transition_state -> product; } Menschutkin Reaction Mechanism

Analytical Data
A thorough search of available scientific literature and databases did not yield specific

experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Pyridinium, 4-
(methoxycarbonyl)-1-methyl-, iodide. For the purpose of providing a foundational

understanding, the following sections describe the expected spectral characteristics based on

the known structure of the compound and data from analogous pyridinium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
¹H NMR:

Pyridinium Protons: The protons on the pyridinium ring are expected to be significantly

deshielded due to the positive charge on the nitrogen atom. This would result in signals

appearing in the downfield region of the spectrum, likely between δ 8.0 and 9.5 ppm. The
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protons at the 2- and 6-positions would be equivalent, as would the protons at the 3- and 5-

positions, leading to two distinct signals, each integrating to 2H. These signals would likely

appear as doublets due to coupling with adjacent protons.

N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom would

appear as a singlet, as there are no adjacent protons to couple with. This signal is expected

in the range of δ 4.0-4.5 ppm.

Methoxycarbonyl Protons: The protons of the methyl group of the methoxycarbonyl moiety

would also appear as a singlet and are anticipated to be in the range of δ 3.8-4.2 ppm.

¹³C NMR:

Pyridinium Carbons: The carbon atoms of the pyridinium ring would be deshielded. The

carbon at the 4-position, bearing the methoxycarbonyl group, and the carbons at the 2- and

6-positions, adjacent to the positively charged nitrogen, are expected to have the most

downfield chemical shifts.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) is expected to have a chemical

shift in the typical range for esters, around δ 160-170 ppm.

N-Methyl Carbon: The carbon of the N-methyl group would likely appear in the range of δ 45-

55 ppm.

Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift

around δ 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
C=O Stretch: A strong absorption band characteristic of the carbonyl group in the ester is

expected in the region of 1720-1740 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridinium ring are

expected in the range of 1400-1650 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while

aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
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C-O Stretch: A C-O stretching vibration from the ester group is expected in the 1000-1300

cm⁻¹ region.

Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion would be the pyridinium cation, [C₈H₁₀NO₂]⁺. The iodide

would not be observed as it is the counter-ion. The expected m/z for the cation would be

approximately 152.1. Fragmentation patterns would likely involve the loss of the methoxy group

(-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Applications in Drug
Development
Currently, there is a lack of published data on the specific biological activities of Pyridinium, 4-
(methoxycarbonyl)-1-methyl-, iodide. However, the broader class of pyridinium salts has

been extensively studied and is known to exhibit a wide range of biological effects, including

antimicrobial and cytotoxic activities. The quaternization of the pyridine nitrogen is a key feature

that often imparts these biological properties.

Given the structural features of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide, it is

plausible that it could be investigated for similar applications. The presence of the

methoxycarbonyl group could influence its pharmacokinetic and pharmacodynamic properties.

Potential Areas of Investigation
// Central Node target_compound [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-",
shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Application Nodes antimicrobial [label="Antimicrobial Agent"]; antifungal [label="Antifungal

Agent"]; cytotoxic [label="Cytotoxic Agent\n(Anti-cancer)"]; drug_delivery [label="Drug Delivery

Vehicle"];

// Edges target_compound -> antimicrobial; target_compound -> antifungal; target_compound -

> cytotoxic; target_compound -> drug_delivery; } Potential Research Areas for the target

compound.

Further research is warranted to explore the potential of this compound in the following areas:
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Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and

fungi could reveal potential applications as an antiseptic or disinfectant.

Cytotoxic Activity: Evaluation of its effect on various cancer cell lines could determine its

potential as an anticancer agent.

Drug Delivery: Quaternary ammonium compounds are sometimes explored as components

of drug delivery systems due to their ability to interact with cell membranes.

Conclusion
Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide is a readily synthesizable quaternary

ammonium salt with well-defined chemical properties. While specific experimental data on its

spectral characteristics and biological activity are currently limited in the public domain, its

structural similarity to other biologically active pyridinium compounds suggests it may hold

potential for applications in drug development and other scientific fields. This technical guide

provides a solid foundation for future research into this interesting molecule, outlining its

synthesis and predicted analytical profile. Further experimental investigation is necessary to

fully elucidate its properties and potential applications.

To cite this document: BenchChem. ["Pyridinium, 4-(methoxycarbonyl)-1-methyl-" chemical
structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188537#pyridinium-4-methoxycarbonyl-1-methyl-
chemical-structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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